![molecular formula C18H18N4O3S B11672374 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11672374.png)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that features a benzimidazole moiety and a hydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be achieved through a multi-step process:
Step 1: The reaction begins with the synthesis of 4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Shares the benzimidazole moiety and has similar synthetic routes.
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide: Another compound with a benzimidazole and hydrazide group.
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the presence of both the benzimidazole and hydrazide moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Biological Activity
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities. This compound's structure consists of a hydrazone linkage, which is known for its diverse biological properties, including antimicrobial, anticancer, and antioxidant effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes functional groups that are crucial for its biological activity, such as the methoxy and hydroxyl groups on the phenyl ring, which enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activities and disrupt cellular processes. Additionally, the presence of the benzimidazole moiety is known to contribute to its anticancer properties by interfering with DNA replication and repair mechanisms.
Antimicrobial Activity
Research indicates that derivatives of hydrazone compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Compound | Activity | Target Organism | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli, S. aureus | |
Related Hydrazone Derivative | Antifungal | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including HEPG2 (liver cancer) and HeLa (cervical cancer). The cytotoxicity is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is essential for protecting cells from damage that can lead to various diseases, including cancer.
Case Studies
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated significant growth inhibition, with a notable mechanism involving apoptosis induction through caspase activation.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of hydrazone derivatives similar to this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-22-14-6-4-3-5-13(14)20-18(22)26-11-17(24)21-19-10-12-7-8-15(23)16(9-12)25-2/h3-10,23H,11H2,1-2H3,(H,21,24)/b19-10+ |
InChI Key |
QCNKQGRHMSBBSM-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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